molecular formula C13H14N2OS B3003101 3-cyclopropyl-5-methyl-2-(methylthio)quinazolin-4(3H)-one CAS No. 2310097-32-4

3-cyclopropyl-5-methyl-2-(methylthio)quinazolin-4(3H)-one

Cat. No.: B3003101
CAS No.: 2310097-32-4
M. Wt: 246.33
InChI Key: VRQDNWXFLWHPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-5-methyl-2-(methylthio)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-5-methyl-2-(methylthio)quinazolin-4(3H)-one typically involves the following steps:

    Cyclization Reaction: The starting material, 2-amino-5-methylbenzoic acid, undergoes a cyclization reaction with cyclopropyl isocyanate to form the quinazolinone core.

    Thiomethylation: The quinazolinone core is then subjected to thiomethylation using methyl iodide and a base such as potassium carbonate to introduce the methylthio group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-5-methyl-2-(methylthio)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents like sodium borohydride.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, bases like sodium hydride

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Dihydroquinazolinone

    Substitution: Various substituted quinazolinones

Scientific Research Applications

3-cyclopropyl-5-methyl-2-(methylthio)quinazolin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with its activity.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-5-methyl-2-(methylthio)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-5-methylquinazolin-4(3H)-one: Lacks the methylthio group, which may result in different biological activity.

    2-(methylthio)quinazolin-4(3H)-one: Lacks the cyclopropyl and methyl groups, which may affect its potency and selectivity.

    5-methyl-2-(methylthio)quinazolin-4(3H)-one: Lacks the cyclopropyl group, which may influence its pharmacokinetic properties.

Uniqueness

3-cyclopropyl-5-methyl-2-(methylthio)quinazolin-4(3H)-one is unique due to the presence of the cyclopropyl, methyl, and methylthio groups, which collectively contribute to its distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its overall pharmacological profile.

Properties

IUPAC Name

3-cyclopropyl-5-methyl-2-methylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-8-4-3-5-10-11(8)12(16)15(9-6-7-9)13(14-10)17-2/h3-5,9H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQDNWXFLWHPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3CC3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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